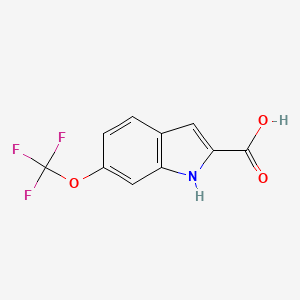
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Descripción general
Descripción
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid (6-TFMICA) is an indole-2-carboxylic acid derivative that has recently become of interest due to its potential applications in a variety of scientific fields. 6-TFMICA is a synthetic compound with a molecular formula of C10H7F3NO3 and a molecular weight of 249.17 g/mol. It is a white crystalline solid that is soluble in water and ethanol. 6-TFMICA has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, it has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, and its inhibition could be beneficial in the treatment of inflammation and related diseases. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO could be beneficial in the treatment of depression and other psychiatric disorders. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE could be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes COX-2, MAO, and AChE by binding to the active sites of these enzymes and preventing them from performing their normal functions.
Biochemical and Physiological Effects
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the enzymes COX-2, MAO, and AChE, which could potentially lead to anti-inflammatory, antidepressant, and anti-Alzheimer’s effects, respectively. Additionally, 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has been found to have antioxidant and anti-cancer effects, which could potentially be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it cost effective and convenient for use in experiments. Additionally, it has a wide range of potential applications, which makes it a versatile compound for use in a variety of experiments. However, 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid also has some limitations. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are a number of possible future directions for research on 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. One potential direction is to further explore its potential applications in the treatment of inflammation, depression, Alzheimer’s disease, and other diseases. Additionally, further research could be done to better understand its mechanism of action and to identify other potential applications. Another potential direction is to explore the use of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid in combination with other compounds, as this could potentially lead to synergistic effects. Additionally, further research could be done to improve the synthesis method of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid and to identify other methods of synthesis
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBKFGWDZMUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585511 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
CAS RN |
923259-70-5 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





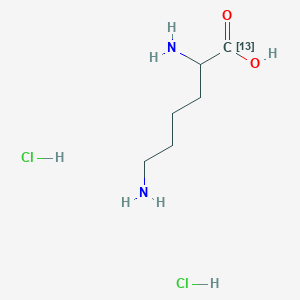
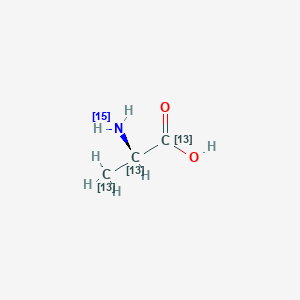


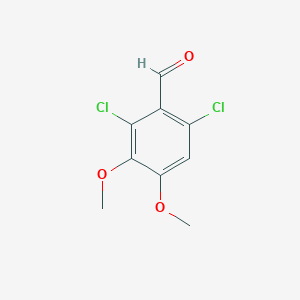


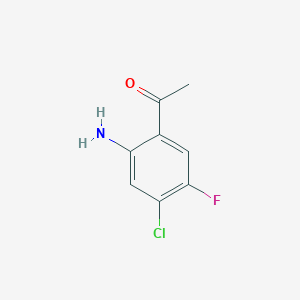
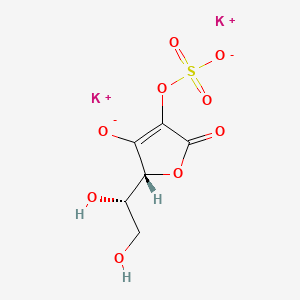
![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)